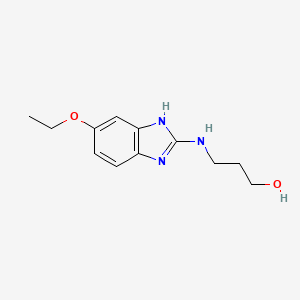

3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol

Description

Properties

IUPAC Name |

3-[(6-ethoxy-1H-benzimidazol-2-yl)amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-17-9-4-5-10-11(8-9)15-12(14-10)13-6-3-7-16/h4-5,8,16H,2-3,6-7H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKFMEMXWSZGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366307 | |

| Record name | 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301163-46-2 | |

| Record name | 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

Amination and Propanol Chain Introduction: The final step involves the nucleophilic substitution of the ethoxy-benzimidazole intermediate with 3-chloropropanol in the presence of a suitable base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a carbonyl compound.

Reduction: The benzimidazole ring can be reduced under specific conditions to yield a dihydrobenzimidazole derivative.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propanal.

Reduction: Formation of 3-(5-Ethoxy-1,3-dihydro-1H-benzoimidazol-2-ylamino)-propan-1-ol.

Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The benzimidazole ring is known for its biological activity, and modifications such as the introduction of an ethoxy group and a propanol chain can enhance its pharmacokinetic properties. It is studied for its potential use as an antimicrobial, antiviral, and anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The ethoxy group and propanol chain can influence the compound’s solubility, bioavailability, and overall pharmacokinetics, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Structural Analogues in the Benzimidazole Class

The following table compares key structural and functional features of 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol with related benzimidazole derivatives:

Research Findings and Case Studies

Pharmacokinetic Considerations

- Toxicity : Nitro-substituted analogues (e.g., 5-nitro derivatives) may generate reactive intermediates, whereas ethoxy and methyl groups are metabolically safer .

Biological Activity

3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol, also known as CAS 301163-46-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a detailed overview of its biological activities, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C12H17N3O2

- Molecular Weight : 235.287 g/mol

- CAS Number : 301163-46-2

Anticancer Activity

Recent studies indicate that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, a structure–activity relationship (SAR) analysis has shown that benzoimidazole derivatives can inhibit cancer cell proliferation effectively:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | TBD |

| Compound A | L363 | 4.4 |

| Compound B | MCF7 | TBD |

Note: TBD indicates values that are yet to be determined in ongoing studies.

In a study focusing on benzoimidazole derivatives, it was found that these compounds could induce apoptosis in cancer cells, leading to cell cycle arrest at the G2/M phase, which is crucial for inhibiting tumor growth .

Antimicrobial Activity

The antimicrobial properties of similar compounds have been explored extensively. For example, derivatives of benzoimidazole have shown effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 20 µg/mL |

These findings suggest that the compound may possess similar antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains .

The proposed mechanism of action for benzoimidazole derivatives includes the inhibition of tubulin polymerization. This disruption affects the mitotic spindle formation during cell division, leading to apoptosis in cancer cells. The detailed mechanism remains to be fully elucidated for this compound specifically.

Case Studies

- Study on Anticancer Properties : A recent publication investigated the effects of various benzoimidazole derivatives on cancer cell lines. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced activity against HeLa and L363 cell lines, suggesting that structural modifications can significantly influence biological activity .

- Antimicrobial Efficacy : Another research effort focused on synthesizing and testing new benzoimidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications improved their antimicrobial efficacy compared to standard antibiotics .

Q & A

Q. Basic Research Focus

- -NMR : Distinguishes NH protons (~12–14 ppm) and ethoxy groups (~1.4 ppm, triplet) .

- X-ray Crystallography : Validates hydrogen bonding between the benzimidazole NH and propanolamine hydroxyl group, as seen in related structures (e.g., 90 K data collection, R factor = 0.033) .

- Elemental Analysis : Confirms stoichiometry (e.g., C: 54.2%, H: 5.8%, N: 18.3% calculated vs. observed) .

Advanced Research Focus

Discrepancies between NMR and crystallographic data (e.g., tautomerism in solution vs. solid state) are resolved via:

- Variable-temperature NMR to probe dynamic equilibria.

- DFT Calculations to model energetically favorable conformers .

How do substituents on the benzimidazole ring influence biological activity, and what methodologies assess structure-activity relationships (SAR)?

Q. Advanced Research Focus

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 5-position enhance binding to biological targets (e.g., kinases) by modulating electron density .

- SAR Workflow :

- Synthesis : Prepare derivatives with varied substituents (e.g., 5-ethoxy vs. 5-trifluoromethyl) .

- Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts interactions with target proteins, as demonstrated for related imidazole-triazole hybrids .

- In Vitro Assays : Measure IC values against disease-relevant enzymes (e.g., antimicrobial or antitumor targets) .

What computational strategies predict the compound’s stability and reactivity under physiological conditions?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Assess solvation effects and protonation states at physiological pH .

- Degradation Pathways : Density Functional Theory (DFT) identifies susceptible bonds (e.g., ethoxy group hydrolysis) .

- pKa Prediction : Tools like MarvinSuite estimate ionization states (e.g., benzimidazole NH ) to guide formulation studies .

How are contradictions in published synthetic protocols reconciled (e.g., solvent choice, catalyst)?

Q. Advanced Research Focus

- Meta-Analysis : Compare yields and purity across studies (e.g., ethanol/water vs. DMF systems) .

- Controlled Replication : Reproduce reactions under conflicting conditions (e.g., NaOEt vs. NaOH catalysis) to isolate critical variables.

- Green Chemistry Metrics : Evaluate solvent toxicity and energy efficiency using EcoScale or similar frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.